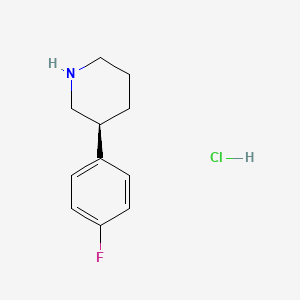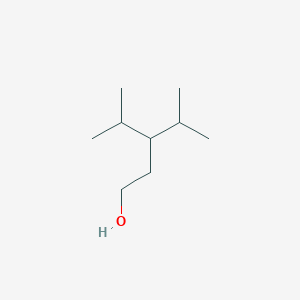
4-Methyl-3-propan-2-ylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .Chemical Reactions Analysis
This section would detail the chemical reactions that the compound can undergo, including its reactivity and stability .Physical And Chemical Properties Analysis
This includes properties like boiling point, melting point, solubility, optical activity, etc .Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
- Hypoglycemic Activity: The study of pyridyl alcohols revealed the hypoglycemic activity of compounds like 3-(3-methyl-2-pyridyl)propan-1-ol. Various structural variables were studied to understand their impact on hypoglycemic potency (Blank et al., 1979).
Structural and Computational Studies
- X-ray Structures: A study on cathinones including 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one (4-MEC) involved X-ray diffraction and computational methods to elucidate the structures of several cathinones (Nycz et al., 2011).
Synthesis and Application in Material Science
- Metal-Free and Metallophthalocyanines: New derivatives of 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol were synthesized for use in metal-free and metallophthalocyanines, showing potential applications in material science (Acar et al., 2012).
Applications in Natural Product Chemistry
- Isolation from Plants: Research on Lauraceous plants led to the isolation of new methyl derivatives of flavan-3-ols and a 1,3-diarylpropan-2-ol, contributing to the understanding of plant-based compounds (Morimoto et al., 1985).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-propan-2-ylpentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-7(2)9(5-6-10)8(3)4/h7-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLSQAWSSCJJCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-propan-2-ylpentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)
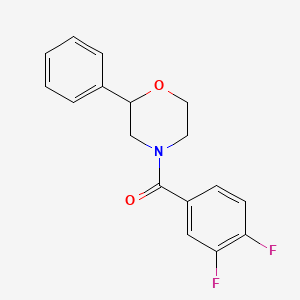
![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2415170.png)
![N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2415171.png)
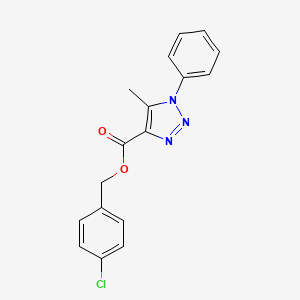
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2415176.png)
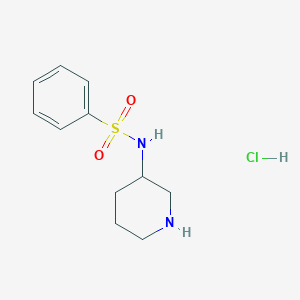

![2-[(6-Chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2415181.png)
![3-(4-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide](/img/structure/B2415182.png)
![Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate](/img/structure/B2415183.png)
![Methyl (E)-4-[2-[3-(1,5-dimethylpyrazol-4-yl)phenyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2415185.png)

